Losartan potassium is synthetically produced and is derived from the compound Losartan, which is originally synthesized from various precursors. The synthesis typically involves the reaction of Losartan with potassium hydroxide or other potassium salts to form Losartan potassium.
Losartan potassium is classified under:
The synthesis of Losartan potassium generally involves several steps:
The synthesis can also yield different polymorphic forms of Losartan potassium, with Form I being the most commonly used in pharmaceutical formulations .
Losartan potassium has the following chemical structure:
The compound features a biphenyl structure linked to an imidazole ring, with a tetrazole moiety contributing to its pharmacological activity.
Losartan potassium undergoes various chemical reactions during its synthesis and formulation:
Losartan potassium functions primarily by blocking the angiotensin II receptor subtype AT1. This antagonistic action leads to:
The pharmacodynamic effects are evident within hours after administration, making it effective for managing hypertension .
Losartan potassium is primarily used in clinical settings for:
Additionally, ongoing research explores its potential benefits in other conditions such as heart failure and chronic kidney disease due to its vasodilatory effects .
Losartan potassium (chemical name: 2-butyl-4-chloro-1-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-imidazole-5-methanol monopotassium salt) emerged from pioneering research at DuPont Pharmaceuticals in the mid-1980s. Patented in 1986, it achieved FDA approval in 1995 under the brand name Cozaar®, marking the first commercially available angiotensin II receptor blocker (ARB) [1] [4] [9]. Its development addressed a critical need for alternatives to angiotensin-converting enzyme inhibitors (ACEis), particularly for patients experiencing ACEi-induced cough—a limitation overcome by losartan's distinct mechanism targeting angiotensin II receptors directly [2] [4]. Pharmacologically, it belongs to the tetrazole-biphenyl imidazole class of non-peptide ARBs, characterized by selective and competitive antagonism of the angiotensin II type 1 (AT₁) receptor [1] [6].
Table 1: Key ARB Compounds and Approval Timeline
Compound | Year Introduced | Molecular Target |
---|---|---|
Losartan potassium | 1995 | AT₁ receptor |
Valsartan | 1996 | AT₁ receptor |
Irbesartan | 1997 | AT₁ receptor |
Candesartan | 1998 | AT₁ receptor |
Molecular Architecture
Losartan potassium (C₂₂H₂₂ClKN₆O; molecular weight 461.01 g/mol) features a complex heterocyclic structure centered on:
The potassium salt formulation (CAS 124750-99-8) enhances aqueous solubility critical for oral bioavailability [5] [9]. X-ray crystallography confirms the tetrazole anion associates with potassium cations in a lattice structure, stabilizing the solid state [6].
Pharmacokinetic Properties
Losartan demonstrates 33% oral bioavailability due to first-pass metabolism primarily via hepatic cytochrome P450 enzymes CYP2C9 and CYP3A4. It undergoes biotransformation to the active metabolite EXP3174 (5-carboxylic acid derivative), which exhibits 10-40-fold greater AT₁ receptor affinity than the parent compound [1] [4] [6]. Key pharmacokinetic parameters include:
Table 2: Pharmacokinetic Profile of Losartan Potassium and EXP3174
Parameter | Losartan | EXP3174 (Active Metabolite) |
---|---|---|
Plasma Protein Binding | 98.6–98.8% | 99.7% |
Time to Peak (Tₘₐₓ) | 1 hour | 3–4 hours |
Elimination Half-life | 1.5–2.5 hrs | 6–9 hours |
Primary Metabolizing Enzymes | CYP2C9 > CYP3A4 | Non-enzymatic oxidation |
Renal Clearance | 75 mL/min | 25 mL/min |
Protein binding studies reveal near-saturation binding to serum albumin (>99%) via hydrophobic interactions and hydrogen bonding [6] [9]. Food intake delays absorption but minimally affects overall exposure (AUC reduction <10%) [6].
RAAS Physiology Context
The RAAS regulates blood pressure and fluid balance through a cascade:
Mechanism of Targeted Antagonism
Losartan potassium exerts selective competitive inhibition at the AT₁ receptor, which is expressed in vascular smooth muscle, adrenal glands, kidneys, and the brain [1] [3]. Its mechanism involves:
Unlike ACE inhibitors, losartan does not inhibit kininase II, avoiding bradykinin accumulation—the primary cause of ACEi-associated cough [2] [4]. EXP3174 exhibits insurmountable antagonism, inducing non-parallel rightward shifts in angiotensin II dose-response curves and suppressing maximal vasoconstrictive responses [6] [8].
Renal and Cardiovascular Consequences
RAAS blockade by losartan produces multi-organ effects:
Table 3: Pharmacodynamic Effects of AT₁ Receptor Blockade
Physiological Parameter | Effect of Losartan | Mechanistic Basis |
---|---|---|
Systemic Vascular Resistance | ↓ 15–25% | Inhibition of angiotensin II vasoconstriction |
Aldosterone Secretion | ↓ 30–50% | Blocked adrenal AT₁ stimulation |
Renal Plasma Flow | ↑ 10–20% | Efferent arteriolar dilation |
Urinary Albumin Excretion | ↓ 30–40% (in diabetes) | Reduced glomerular hyperfiltration |
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8